molecular formula C19H27NO3 B044641 Nateglinida CAS No. 105816-06-6

Nateglinida

Número de catálogo B044641
Número CAS: 105816-06-6
Peso molecular: 317.4 g/mol
Clave InChI: OELFLUMRDSZNSF-OFLPRAFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nateglinide is a novel insulinotropic agent used in the treatment of type 2 diabetes. It is chemically distinct from other classes of diabetes medications, such as sulphonylureas and repaglinide, due to its unique structure and mechanism of action. Nateglinide is a D-phenylalanine derivative that stimulates insulin release through its interaction with ATP-sensitive potassium (K(ATP)) channels in pancreatic beta-cells. The drug's pharmacological effect is characterized by a rapid onset and a short duration of action, which is sensitive to ambient glucose levels and more resistant to metabolic inhibition (Hu, 2002).

Synthesis Analysis

Nateglinide has been synthesized through various methods, with significant improvements over time to optimize yield and process efficiency. One method involves starting from β-pinene, which is oxidized and then subjected to several chemical transformations to yield nateglinide (Jin Jian-zhong, 2007). Another method uses 4-isopropylbenzaldehyde as the starting material, undergoing isomerization, oxidation, and catalytic hydrogenation to produce nateglinide (An Lin-kun, 2006). These methods highlight the diverse approaches to synthesizing this antidiabetic drug, focusing on improving synthesis conditions such as reaction time, temperature, and reagents for higher yields and cost-effectiveness.

Molecular Structure Analysis

The molecular structure of nateglinide is critical to its function, enabling its unique interaction with K(ATP) channels in pancreatic beta-cells. This interaction is mediated through the drug's specific molecular features, which facilitate a fast and effective insulin release mechanism. The molecular structure has been confirmed through spectroscopic analysis, including IR, NMR, and MS techniques, ensuring the correct synthesis and identification of nateglinide (Gao Hong-yun, 2007).

Chemical Reactions and Properties

Nateglinide's chemical properties, such as its interaction with K(ATP) channels and its binding to sulphonylurea receptors, are fundamental to its pharmacological effects. Studies have demonstrated that nateglinide selectively inhibits pancreatic beta-cell-type K(ATP) channels, a mechanism distinct from sulfonylureas and repaglinide, despite lacking a sulfonylurea or benzamido moiety (M. Chachin et al., 2003).

Physical Properties Analysis

The physical properties of nateglinide, such as solubility and crystal form, significantly affect its pharmaceutical behavior. Various strategies, including cocrystallization, have been explored to enhance these properties, improving solubility and dissolution rates. This is crucial for the drug's effectiveness, particularly given its role in managing postprandial blood glucose levels (G. Bruni et al., 2019).

Chemical Properties Analysis

Exploring nateglinide's chemical properties, including its stability and interactions with other substances, is vital for its development and application as a medication. Studies on nateglinide's inclusion complexes and polymorphs have provided insights into its behavior in various formulations, affecting its pharmacokinetics and pharmacodynamics (Jingna Xu et al., 2017).

Aplicaciones Científicas De Investigación

    Optimización farmacogenómica

    Formulación de dispersión sólida

    Métodos analíticos para la determinación

Mecanismo De Acción

Target of Action

Nateglinide primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells .

Mode of Action

Nateglinide interacts with its targets by binding to ATP-sensitive potassium channels in the membrane of the β cells . This binding action leads to the closure of these channels, causing the β cells to depolarize . The depolarization then opens voltage-gated calcium channels, leading to an influx of calcium ions . This calcium influx triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin .

Biochemical Pathways

The primary biochemical pathway affected by nateglinide is the insulin secretion pathway . By stimulating the release of insulin, nateglinide helps lower blood glucose levels. It achieves this by modulating the activity of ATP-sensitive potassium channels and voltage-gated calcium channels in pancreatic β cells .

Pharmacokinetics

Nateglinide exhibits rapid absorption from the gastrointestinal tract and undergoes extensive biotransformation in the liver to at least nine metabolites . The major metabolites are less active than the parent compound, with one minor metabolite, the isoprene, having the same potency . Nateglinide is predominantly excreted in urine (83%) as metabolites, with only 16% of the dose excreted unchanged . Its elimination half-life is approximately 1.4 hours .

Result of Action

The molecular and cellular effects of nateglinide’s action primarily involve the stimulation of insulin secretion from the pancreas . This results in a decrease in postprandial (after meal) blood glucose levels . Nateglinide induces an early insulin response to meals, which is crucial for maintaining glucose homeostasis .

Action Environment

The action, efficacy, and stability of nateglinide can be influenced by various environmental factors. Additionally, genetic polymorphisms in hepatic-uptake transporter SLCO1B1 (OATP1B1) and cytochrome P450 enzymes like CYP2C9 and CYP3A4, which are involved in nateglinide metabolism, can also influence its pharmacokinetics .

Propiedades

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nateglinide
Reactant of Route 2
Reactant of Route 2
Nateglinide
Reactant of Route 3
Reactant of Route 3
Nateglinide
Reactant of Route 4
Reactant of Route 4
Nateglinide
Reactant of Route 5
Reactant of Route 5
Nateglinide
Reactant of Route 6
Reactant of Route 6
Nateglinide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.